(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes:
- (2E)-2-Methyl-3-phenylpropenylidene substituent at position 5: The conjugated double bond and methyl group introduce steric and electronic effects, influencing molecular conformation and intermolecular interactions.
- 2-Sulfanylidene moiety: The thiocarbonyl group enhances hydrogen-bonding capacity and may modulate biological activity.
Synthesis of such derivatives typically involves condensation reactions between 2-thioxothiazolidin-4-one precursors and substituted aldehydes under acidic conditions, as described in analogous protocols .
Properties
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S2/c1-13(9-14-5-3-2-4-6-14)10-18-19(22)21(20(25)26-18)15-7-8-16-17(11-15)24-12-23-16/h2-11H,12H2,1H3/b13-9+,18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYESGNXPVVCJSO-BUHHDHKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a thiazolidinone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related thiazolidinone derivatives:
Physicochemical Properties
- Solubility: The sulfanylidene group enhances aqueous solubility relative to non-thiolated thiazolidinones.
- Thermal Stability : Methyl and phenyl substituents may elevate melting points compared to simpler derivatives, though specific data are unavailable.
Biological Activity
The compound (5E)-3-(2H-1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have gained significant attention in medicinal chemistry due to their varied biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Antioxidant
- Anti-inflammatory
Recent studies have highlighted the importance of substituents on the thiazolidinone ring in modulating these activities. The presence of different functional groups can enhance or diminish the biological efficacy of these compounds .
The specific structure of this compound suggests potential interactions with various biological targets. The benzodioxole moiety is known for its antioxidant properties, while the thiazolidinone core can interact with multiple enzymes and receptors involved in disease pathways.
Table 1: Structural Features and Potential Activities
| Structural Feature | Potential Activity |
|---|---|
| Benzodioxole moiety | Antioxidant, anticancer |
| Thiazolidinone scaffold | Antidiabetic, antimicrobial |
| Sulfanylidene group | Possible enzyme inhibition |
Anticancer Activity
Thiazolidinone derivatives have shown promising anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (5E)-3-(2H-benzodioxol) have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Antidiabetic Effects
The thiazolidinone scaffold is also linked with antidiabetic activity through its action as a PPARγ agonist. This mechanism enhances insulin sensitivity and glucose uptake in cells, making it a valuable candidate for diabetes treatment .
Antimicrobial Properties
Research has demonstrated that thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity. The compound's structural features allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinones:
- Anticancer Study : A derivative showed IC50 values as low as 10 µM against breast cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Evaluation : A series of thiazolidinones were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition with MIC values ranging from 8 to 32 µg/mL.
- Antioxidant Activity : Compounds were evaluated using DPPH radical scavenging assays, revealing strong antioxidant properties comparable to standard antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
